An In-depth Technical Guide to the Chemical Properties of Mono-2-(Methacryloyloxy)ethyl Succinate
An In-depth Technical Guide to the Chemical Properties of Mono-2-(Methacryloyloxy)ethyl Succinate
This technical guide provides a comprehensive overview of the chemical properties of mono-2-(methacryloyloxy)ethyl succinate (B1194679), a bifunctional monomer with significant applications in materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on the synthesis, physicochemical properties, and reactivity of this versatile compound.
Chemical Identity and Structure
Mono-2-(methacryloyloxy)ethyl succinate (MMES) is an organic molecule that possesses both a polymerizable methacrylate (B99206) group and a reactive carboxylic acid group. This unique structure allows it to act as a crucial building block in the synthesis of functional polymers and bioconjugates.
Molecular Structure:
Caption: Chemical structure of mono-2-(Methacryloyloxy)ethyl succinate.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 20882-04-6[1][2][3][4] |
| Molecular Formula | C10H14O6[1][4] |
| Molecular Weight | 230.21 g/mol [1][3][4] |
| IUPAC Name | 4-[2-(methacryloyloxy)ethoxy]-4-oxobutanoic acid[1] |
| Canonical SMILES | CC(=C)C(=O)OCCOC(=O)CCC(=O)O[1] |
| InChI Key | ZEWLHMQYEZXSBH-UHFFFAOYSA-N[3][5] |
Physicochemical Properties
The physicochemical properties of MMES are crucial for its application in various fields, influencing its solubility, reactivity, and biocompatibility.
Table 2: Physicochemical Data
| Property | Value |
| Boiling Point | 267 °C (lit.)[2][3][4][6] |
| Density | 1.19 g/mL at 25 °C (lit.)[2][3][4][6] |
| Refractive Index | n20/D 1.464 (lit.)[1][2][3][6] |
| pKa | 4.35 ± 0.17 (Predicted)[1][7] |
| LogP | 0.51370[1] |
| Flash Point | >230 °F[2] |
| Vapor Pressure | 3.42E-07 mmHg at 25°C[1] |
| Storage Temperature | 2-8°C[1][2][3][5] |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 6[1] |
| Rotatable Bond Count | 9[1] |
Synthesis
Mono-2-(methacryloyloxy)ethyl succinate is typically synthesized through the reaction of 2-hydroxyethyl methacrylate (HEMA) with succinic anhydride.[6][7]
Experimental Protocol for Synthesis
Materials:
-
2-hydroxyethyl methacrylate (HEMA)
-
Succinic anhydride
-
Hydroquinone (B1673460) monomethyl ether (inhibitor)
-
Argon gas
-
50 mL flask with a stir bar
Procedure:
-
To a 50 mL flask equipped with a stir bar, add 10 g of 2-hydroxyethyl methacrylate, 7.7 g of succinic anhydride, and 50 mg of hydroquinone monomethyl ether.[6][7]
-
Purge the flask with argon gas to create an inert atmosphere.[6][7]
-
Seal the flask and heat the reaction mixture to 90 °C with continuous stirring for 18 hours.[6][7]
-
After the reaction is complete, cool the flask to room temperature.[6][7]
-
The product, mono-2-(methacryloyloxy)ethyl succinate, is obtained in quantitative yield.[6][7]
Caption: Workflow for the synthesis of mono-2-(methacryloyloxy)ethyl succinate.
Reactivity and Applications
The dual functionality of MMES makes it a valuable monomer in polymer chemistry and drug delivery systems.
Polymerization
The methacrylate group of MMES readily undergoes free-radical polymerization, allowing for its incorporation into polymer chains. This is a key feature in the development of dental resins, hydrogels, and other polymeric materials.[8] For instance, it can be copolymerized with other monomers to create a peptide-polymer matrix for dental restorations.[5][6][9]
Carboxylic Acid Reactivity
The carboxylic acid group provides a site for covalent modification. This is particularly useful in drug delivery applications, where therapeutic agents can be conjugated to the polymer backbone.[8] For example, MMES has been used to synthesize polymerizable prodrugs of camptothecin (B557342), where the drug is linked to the monomer via an ester bond.[10] This approach allows for the controlled release of the drug as the ester linkage is hydrolyzed.[10]
Role in Drug Delivery Systems
The ability to form polymer-drug conjugates makes MMES a significant component in the design of advanced drug delivery systems. The properties of the resulting polymer, such as its hydrophilicity and degradation rate, can be tuned by copolymerizing MMES with other monomers. This allows for the creation of targeted drug delivery vehicles with controlled release kinetics.[10]
Caption: Logical workflow for the synthesis of a targeted polymeric prodrug using MMES.
Safety Information
Hazard Identification:
-
Hazard Statements: H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage).[3]
-
Signal Word: Danger.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P272: Contaminated work clothing should not be allowed out of the workplace.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[3]
Storage and Handling:
-
The product may contain an inhibitor such as monomethyl ether hydroquinone (MEHQ) to prevent polymerization during storage.[3][5]
References
- 1. lookchem.com [lookchem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 琥珀酸单[2-[(2-甲基-丙烯酰基)氧]乙基]酯 | Sigma-Aldrich [sigmaaldrich.com]
- 4. 20882-04-6 CAS MSDS (MONO-2-(METHACRYLOYLOXY)ETHYL SUCCINATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. mono-2-(Methacryloyloxy)ethyl succinate 20882-04-6 [sigmaaldrich.com]
- 6. MONO-2-(METHACRYLOYLOXY)ETHYL SUCCINATE | 20882-04-6 [chemicalbook.com]
- 7. MONO-2-(METHACRYLOYLOXY)ETHYL SUCCINATE CAS#: 20882-04-6 [m.chemicalbook.com]
- 8. Mono-2-(Methacryloyloxy)ethyl Succinate | RUO [benchchem.com]
- 9. 琥珀酸单[2-[(2-甲基-丙烯酰基)氧]乙基]酯 | Sigma-Aldrich [sigmaaldrich.com]
- 10. Fully synthetic macromolecular prodrug chemotherapeutics with EGFR targeting and controlled camptothecin release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
